molecular formula C13H11FN4O2 B1420438 Ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1150164-17-2

Ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B1420438
M. Wt: 274.25 g/mol
InChI Key: BXGKXBXCUWTBQD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is an organic compound that is commonly used in laboratory experiments and scientific research. It is a versatile and useful compound, with a wide range of applications in the laboratory. It has a wide range of biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.

Scientific Research Applications

Crystal Structure Analysis

Ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate and its derivatives have been studied for their crystal structure. For example, Kumar et al. (2018) analyzed the crystal structure of a similar compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate. The study highlighted its triclinic crystal system and provided insights into its molecular interactions and stability (Kumar et al., 2018).

Synthesis and Reactivity

Various studies have explored the synthesis and reactivity of compounds closely related to Ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate. For instance, Wu et al. (2006) reported on the synthesis of Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its use in creating novel fluorescent molecules and potential monocotyledonous inhibitors (Wu et al., 2006). Gangurde et al. (2014) also synthesized a similar compound and explored its potential in creating polysubstituted heterocycles (Gangurde et al., 2014).

Biological Activities

Research on related compounds has shown potential biological activities. Li et al. (2010) synthesized Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, demonstrating its fungicidal and plant growth regulation activities (Li et al., 2010). Additionally, Gokulan et al. (2012) investigated a similar compound for its analgesic and anti-inflammatory properties (Gokulan et al., 2012).

properties

IUPAC Name

ethyl 5-amino-4-cyano-1-(3-fluorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-4-8(14)6-9/h3-6H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGKXBXCUWTBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674869
Record name Ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate

CAS RN

1150164-17-2
Record name Ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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